5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole
Description
Chemical Structure and Properties
The compound 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole (molecular formula: C₁₅H₁₆N₄O₂, molecular weight: 284.32 g/mol) features a pyrazole core substituted with a furan-imidazole moiety at position 5 and a tetrahydropyran (oxan-2-yl) group at position 1 . This hybrid heterocyclic structure combines three distinct rings:
- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in medicinal chemistry (e.g., anti-inflammatory and antimicrobial applications).
- Oxan-2-yl (tetrahydropyran): A six-membered oxygen-containing ring that improves solubility and metabolic stability compared to purely aromatic substituents .
Properties
IUPAC Name |
5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-10-20-14(3-1)19-11(6-7-18-19)12-4-5-13(21-12)15-16-8-9-17-15/h4-9,14H,1-3,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCFZBFFHAYPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)C3=CC=C(O3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal with ammonia and formaldehyde.
Synthesis of the Furan Ring: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the imidazole, furan, and pyrazole rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole exhibit significant anticancer properties. For instance, derivatives of imidazole and pyrazole have been studied for their ability to inhibit tumor growth in various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The structural features of the compound suggest that it may act similarly, potentially targeting specific pathways involved in cancer cell proliferation.
MAO Inhibition
The compound's structural components suggest potential activity as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating depression and other neurological disorders by increasing levels of neurotransmitters such as serotonin and dopamine . The imidazole ring present in the compound may contribute to this activity, as seen in related compounds that selectively inhibit MAO-A enzymes without significant central nervous system side effects.
Antifungal Properties
Studies have indicated that pyrazole derivatives can exhibit antifungal activity against various strains of fungi. The introduction of the furan and imidazole moieties into the pyrazole framework may enhance antifungal efficacy. Compounds with similar structures have shown promise against Candida species and other pathogenic fungi .
Antimicrobial Activity
The presence of both furan and imidazole rings is known to impart antimicrobial properties. Research has demonstrated that compounds containing these moieties can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .
Synthetic Utility
Synthesis of Novel Compounds
The synthesis of 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole can serve as a precursor for generating a variety of novel heterocyclic compounds. Its unique structure allows for further modifications, which can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Case Studies
Mechanism of Action
The mechanism of action of 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on molecular features, substituent effects, and inferred biological relevance.
Key Structural and Functional Comparisons
Pyrazole Derivatives with Oxan-2-yl Substituents
- The target compound and PB05486 share the 1-(oxan-2-yl)-1H-pyrazole core. However, the furan-imidazole extension in the target introduces additional hydrogen-bonding sites and aromaticity, which could enhance target affinity compared to PB05486’s simpler structure .
- PB02569 (1-(oxan-2-yl)-5-boronate-pyrazole) incorporates a boronate ester, enabling use in Suzuki-Miyaura cross-coupling reactions—a feature absent in the target compound .
Imidazole-Phenyl Heterocycles Compounds like 5-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole replace the target’s furan-imidazole system with a phenyl-imidazole group.
Furan-Containing Analogues
- The pyridine-oxadiazole derivative in shares a furan moiety but replaces the pyrazole with pyridine. Pyridine’s basic nitrogen may alter pharmacokinetics (e.g., pH-dependent solubility), while oxadiazole’s electron-withdrawing nature could affect metabolic stability.
Pharmacological Potential While direct bioactivity data for the target compound are lacking, structurally related imidazole derivatives (e.g., 5-oxo-imidazoles in and tetrazole-imidazole hybrids in ) exhibit antimicrobial and enzyme-inhibitory activities. The oxan-2-yl group in the target may confer improved bioavailability compared to methyl or phenyl substituents in these analogues.
Biological Activity
The compound 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole features a complex structure that combines a pyrazole ring with imidazole and furan moieties. The presence of these heterocycles is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with multiple biological targets, including:
- Kinases : Pyrazole derivatives are known to inhibit various kinases, which are crucial in signaling pathways related to cancer and inflammation.
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 10e | K562 (CML) | 6.726 | Induces G2 phase arrest, downregulates STAT3/5 |
| Compound 10e | HCT116 (Colon) | Not specified | Multi-target kinase inhibition |
In these studies, the compound exhibited potent inhibition against JAK2/3 and Aurora A/B kinases, with IC50 values ranging from 0.057 to 0.939 μM, indicating strong potential for cancer therapy .
Antimicrobial Activity
The structural characteristics of pyrazole derivatives also suggest potential antimicrobial properties. Research has shown that similar compounds possess significant antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Case Studies
- Inhibition of Kinases : A study on a series of pyrazole derivatives showed that compounds with imidazole and furan rings exhibited potent inhibition against JAK kinases. This was linked to their ability to interfere with cell proliferation in cancer models .
- Selective MAO Inhibition : Another investigation focused on derivatives targeting MAO-A and MAO-B enzymes. These compounds demonstrated selective inhibition profiles, suggesting therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of furan-imidazole precursors with pyrazole intermediates. Key steps include:
- Temperature control : Elevated temperatures (~80–120°C) for ring closure, as seen in analogous imidazole-furan hybrids .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate heterocycle formation .
- Characterization : Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., oxan-2-yl methylene protons at δ 3.5–4.0 ppm). -NMR confirms carbonyl and heterocyclic carbons .
- Mass Spectrometry : HRMS distinguishes molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases) by aligning the compound’s imidazole and furan moieties with active-site residues .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Assess dynamic interactions in physiological conditions (e.g., solvation effects on the oxan-2-yl group) .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, cell lines). For example, conflicting cytotoxicity data may arise from varying MTT assay protocols .
- Purity Verification : Contaminants (e.g., unreacted intermediates) can skew results; re-test using HPLC-purified samples .
- Meta-Analysis : Cross-reference PubMed/Scopus for studies with structurally similar compounds (e.g., imidazole-pyrazole hybrids) to identify trends .
Q. What crystallographic data exists for this compound, and how does its molecular structure influence reactivity?
- X-ray Diffraction : Single-crystal studies (e.g., CCDC entries) reveal bond angles and dihedral strains. For example, the dihedral angle between imidazole and furan rings impacts π-π stacking in protein binding .
- Tautomerism Analysis : Imidazole protons may exhibit keto-enol tautomerism, affecting hydrogen-bonding capacity in biological systems .
Methodological Challenges and Solutions
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the oxan-2-yl moiety .
Q. How can structure-activity relationships (SAR) guide derivative synthesis?
- Core Modifications : Replace oxan-2-yl with morpholine to enhance metabolic stability .
- Substituent Screening : Test halogenated furan analogs (e.g., 5-bromo-furan) to improve binding affinity .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s enzymatic inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
